7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine
Overview
Description
7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with sodium azide to yield the desired triazolopyridine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazolopyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures and participate in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo(4,5-b)pyridine: Lacks the methyl group at the 7th position.
3H-1,2,3-Triazolo(4,5-b)pyridine: Similar structure but different substitution pattern.
7-Azabenzotriazole: Contains a similar triazole ring but with different ring fusion.
Uniqueness
7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its physicochemical properties, making it distinct from other triazolopyridine derivatives.
Properties
IUPAC Name |
7-methyl-2H-triazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-2-3-7-6-5(4)8-10-9-6/h2-3H,1H3,(H,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEXTMKTSLGGEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NNN=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181981 | |
Record name | 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-19-0 | |
Record name | 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027582190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC370393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FX4AMZ7I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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